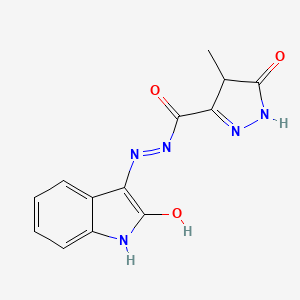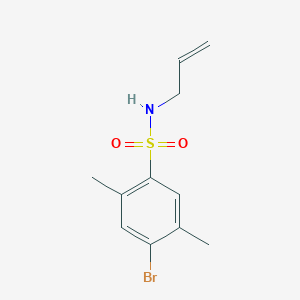![molecular formula C16H17ClN2O3 B5117746 (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, also known as CNOPE, is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is in medicinal chemistry. Researchers have studied the compound's potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has several biochemical and physiological effects. For example, the compound has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, which makes it useful for studying the effects of small molecules on biological systems. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is that it may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, researchers may investigate the potential of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, studies may focus on the optimization of the synthesis method for (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, with the goal of improving yield and purity.
Synthesis Methods
The synthesis of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-nitroaniline and 3,4-dimethylphenol. These two compounds are reacted with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethylamine, which is then reacted with 4-chloro-3-nitrobenzaldehyde to form (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine.
properties
IUPAC Name |
5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11-3-5-14(9-12(11)2)22-8-7-18-15-10-13(17)4-6-16(15)19(20)21/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPQKOJTKWXJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)

![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)

![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)